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Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-
associated protein that has emerged as a significant factor in the pathogenesis of chronic liver
diseases. While its precise physiological function is still under investigation, genetic studies
have identified loss-of-function variants in the HSD17B13 gene that are robustly associated
with a reduced risk of developing and progressing nonalcoholic fatty liver disease (NAFLD),
alcohol-related liver disease (ALD), cirrhosis, and hepatocellular carcinoma (HCC). The most
studied of these is the rs72613567:T>TA splice variant, which results in a truncated,
enzymatically inactive protein. This protective effect has positioned HSD17B13 as a promising
therapeutic target, with several RNA interference-based therapies currently in clinical
development. This document provides a comprehensive overview of the genetic evidence,
molecular mechanisms, experimental methodologies, and therapeutic landscape related to
HSD17B13 variants.

HSD17B13: Protein, Localization, and Function

HSD17B13 is a member of the 17[3-hydroxysteroid dehydrogenase superfamily, which is
involved in the metabolism of steroids, fatty acids, and bile acids.[1] Unlike other members of

© 2025 BenchChem. All rights reserved. 1/16 Tech Support


https://www.benchchem.com/product/b15138779?utm_src=pdf-interest
https://www.researchgate.net/publication/328478751_Role_of_HSD17B13_in_the_liver_physiology_and_pathophysiology
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

its family, HSD17B13 expression is highly restricted to the liver, specifically within hepatocytes.

[2]

o Subcellular Localization: HSD17B13 is localized to the surface of intracellular lipid droplets
(LDs), which are organelles central to lipid and energy homeostasis.[3][4][5] Its localization is
driven by several N-terminal domains, including a hydrophobic domain and a PAT-like
domain.[2][6]

o Enzymatic Activity: The protein exhibits retinol dehydrogenase (RDH) activity, catalyzing the
conversion of retinol to retinaldehyde.[3][7] The loss-of-function variants lack this enzymatic
capability.[3]

e Role in Lipid Metabolism: Overexpression of wild-type HSD17B13 in hepatocytes leads to an
increase in the number and size of LDs and promotes hepatic lipid accumulation.[3][4]
Conversely, loss-of-function variants are associated with alterations in hepatic phospholipid
metabolism.[2][8]

Key Genetic Variants and their Prevalence

Several single nucleotide polymorphisms (SNPs) in the HSD17B13 gene have been linked to
liver disease. The most significant of these is a splice variant that leads to protein truncation
and loss of function.

e 1572613567 T>TA: This is the most extensively studied variant. The insertion of an adenine
(TA allele) disrupts an mRNA splice site, leading to a truncated and unstable protein with
reduced or absent enzymatic activity.[9][10] The prevalence of this protective allele varies
significantly across global populations, ranging from approximately 5% in individuals of
African descent to 34% in East Asians.[3][9]

» Other Protective Variants: Other variants, such as rs6834314 (A>G) and rs9992651 (G>A),
have also been associated with protective effects, including lower inflammation scores in
patients with NAFLD.[7][11][12]

Quantitative Impact of HSD17B13 Variants on Liver
Disease
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The presence of the rs72613567:TA allele confers significant protection against the entire
spectrum of chronic liver disease, from initial onset to the most severe complications.

Data Presentation

The following tables summarize the quantitative data from large-scale genetic studies and
meta-analyses.

Table 1: Association of HSD17B13 rs72613567:TA Variant with Reduced Risk of Liver Disease
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. . Odds Ratio 95%
Disease Population/Co .
(OR) per TA Confidence Reference(s)
Outcome ntext
Allele Interval (CI)
o 0.58
Alcoholic Liver European .
_ (Heterozygote Not Specified [13]
Disease descent
s)
European 0.47 .
Not Specified [13]
descent (Homozygotes)
Chinese Han 0.81 Not Specified [13]
Alcoholic European 0.58 -
. : Not Specified [13]
Cirrhosis descent (Heterozygotes)
European 0.27 .
Not Specified [13]
descent (Homozygotes)
Nonalcoholic
Fatty Liver )
] Meta-analysis 0.67 0.52-0.86 [14]
Disease
(NAFLD)
European
descent 0.70 Not Specified [7]
(Homozygotes)
Any Chronic i
) ) Meta-analysis 0.73 0.61-0.87 [10]
Liver Disease
Cirrhosis (All )
Meta-analysis 0.81 0.76 - 0.88 [10]
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Danish general
) 0.85 (per allele) 0.74-0.98 [3]
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Carcinoma Meta-analysis 0.64 0.53-0.77 [10]
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. . Odds Ratio 95%
Disease Population/Co .
(OR) per TA Confidence Reference(s)
Outcome ntext
Allele Interval (CI)
vs. Chronic Liver
0.77 0.68 - 0.86 [14]

Disease

| | vs. Healthy Controls | 0.65 | 0.43 - 0.98 |[14] |

Table 2: Impact of HSD17B13 rs72613567:TA Variant on Histological Features of NAFLD

Histological Feature Finding Reference(s)

) Not significantly
Steatosis ) [15]
associated

_ Associated with reduced
Inflammation _ , [3][7][10]
inflammation scores

) Associated with reduced
Ballooning ballooning [31[7][10]

) ] Associated with reduced risk
Fibrosis ) ] ] [B1[71[10]
and severity of fibrosis

| NASH Progression | Associated with decreased risk of progression from simple steatosis to
NASH |[3][10] |

Interaction with Other Genetic Factors

The protective effect of the HSD17B13 variant is particularly noteworthy as it can mitigate the
risk conferred by other genetic variants. The PNPLA3 p.I148M variant is a major risk factor for
NAFLD and ALD. Studies have shown that the HSD17B13 rs72613567:TA allele attenuates the
risk of liver injury and fibrosis associated with carrying the high-risk PNPLA3 allele.[3][15][16]

A Note on Advanced Cirrhosis
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While the rs72613567:TA variant is protective against the development of cirrhosis, one study
in patients with already established advanced chronic liver disease found a contradictory
association, suggesting the variant might increase the risk of decompensation and mortality in
this specific late-stage population.[17][18] This suggests the protective effect may be lost once
advanced fibrosis is established.[18]

Molecular Mechanisms and Signaling Pathways

The mechanism by which HSD17B13 loss-of-function protects the liver is an area of active
research. Current evidence points towards roles in retinol metabolism, lipid homeostasis, and
inflammation.

e Upstream Regulation:HSD17B13 expression is induced by the Liver X receptor a (LXRa) via
the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in
lipogenesis.[3] This creates a potential feedback loop where conditions promoting fat
accumulation also increase the expression of HSD17B13.[3]

e Retinoid Signaling: Wild-type HSD17B13 converts retinol to retinaldehyde.[3] A loss of this
function in variant carriers may alter retinoid signaling pathways, which are crucial for
modulating the activity of hepatic stellate cells, the primary drivers of liver fibrosis.[3]

 Inflammatory Signaling: Recent studies suggest that HSD17B13 undergoes liquid-liquid
phase separation (LLPS), which promotes the synthesis of Platelet-Activating Factor (PAF).
[19] PAF, in turn, can activate STAT3 signaling to increase the production of fibrinogen, a
protein that facilitates leukocyte adhesion and promotes liver inflammation.[19] The loss-of-
function variant may disrupt this inflammatory cascade.

Visualization of HSD17B13 Signaling
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Proposed signaling pathways involving HSD17B13 in hepatocytes.
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Experimental Protocols and Methodologies

Investigating the role of HSD17B13 variants involves a combination of genetic, molecular, and
cellular techniques.

Genotyping of HSD17B13 Variants

A common and reliable method for determining the genotype of rs72613567 in patient cohorts.

o Objective: To identify individuals as wild-type (T/T), heterozygous (T/TA), or homozygous
(TA/TA) for the rs72613567 variant.

o Method: TagMan SNP Genotyping Assay using Real-Time PCR (qPCR).
e Protocol Outline:

o DNA Extraction: Isolate genomic DNA from whole blood or tissue samples using a
commercial kit (e.g., QlAamp DNA Blood Mini Kit).[20]

o Assay Preparation: Prepare a PCR reaction mix containing TagMan Genotyping Master
Mix, the specific TagMan SNP Genotyping Assay for rs72613567 (which includes primers
and two allele-specific, dye-labeled probes), and the extracted genomic DNA.

o Real-Time PCR: Run the reaction on a real-time PCR system (e.g., StepOnePlus).[20]
The instrument monitors the fluorescence of the VIC- and FAM-labeled probes in real-
time.

o Allelic Discrimination: After the PCR run, the software generates an allelic discrimination
plot, clustering samples based on the fluorescence signals to determine the genotype.

Analysis of HSD17B13 Cellular Localization

This protocol confirms the association of HSD17B13 with lipid droplets.
o Objective: To visualize the subcellular localization of HSD17B13 protein.
e Method: Confocal Immunofluorescence Microscopy.

e Protocol Outline:
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o Cell Culture and Transfection: Culture hepatocyte cell lines (e.g., Huh7, L02). Transfect
cells with a plasmid encoding a tagged version of HSD17B13 (e.g., His-tag, GFP-tag).[9]

o Lipid Droplet Induction: Treat cells with oleic acid (e.g., 400 uM for 24 hours) to induce the
formation of lipid droplets.[9]

o Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them
with a detergent like Triton X-100.

o Immunostaining:

Incubate with a primary antibody against the tag (e.qg., anti-His) or against HSD17B13.

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594, red).

Stain lipid droplets with a specific dye like BODIPY 493/503 (green).

Counterstain nuclei with DAPI (blue).

o Imaging: Acquire images using a confocal microscope, then merge the channels to
observe co-localization of the HSD17B13 protein signal with the lipid droplet stain.

In Vivo Functional Studies using ASOs

Antisense oligonucleotides (ASOs) are used to knock down gene expression in animal models
to study function and therapeutic potential.

» Objective: To assess the effect of reducing HSD17B13 expression on liver pathology in a
disease model.

e Method: ASO administration in a mouse model of NASH/fibrosis.
e Protocol Outline:

o Disease Induction: Induce a NASH-like phenotype in mice (e.g., C57BL/6) using a
specialized diet, such as a choline-deficient, L-amino acid-defined, high-fat diet
(CDAHFD), for several weeks.[21]
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o ASO Administration: Administer a sequence-specific Hsd17b13 ASO or a control ASO to
the mice, typically via subcutaneous or intraperitoneal injections.

o Endpoint Analysis: After the treatment period, sacrifice the animals and collect liver tissue
and serum.

o Assessments:

» Gene Expression: Measure Hsd17b13 mRNA levels in the liver via qRT-PCR to confirm
knockdown.[21]

= Liver Injury: Measure serum levels of ALT and AST.

» Histology: Perform H&E staining to assess steatosis and inflammation, and Sirius Red
staining to quantify fibrosis.

» Gene Expression Profiling: Analyze the expression of key inflammatory and fibrotic
genes (e.g., Tnf-a, Collal, Timpl) via gRT-PCR.[21]

Experimental Workflow Visualization
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Typical experimental workflow for HSD17B13 research.
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Therapeutic Implications and Drug Development

The strong genetic evidence that loss of HSD17B13 function is protective makes its protein
product an ideal therapeutic target. The strategy is straightforward: inhibiting the activity or

reducing the expression of HSD17B13 in the liver should mimic the protective effect of the

rs72613567:TA variant.

This has led to the development of RNA interference (RNAI) therapeutics, which can
specifically silence the HSD17B13 gene.

» RNAI Therapeutics: These drugs (e.g., small-interfering RNAs or siRNAs) are designed to
target and degrade HSD17B13 mRNA, thereby preventing the production of the protein.
They are often conjugated to N-acetylgalactosamine (GalNAc), which targets them
specifically to hepatocytes.

o Clinical Trials: Several companies have advanced HSD17B13-targeting RNAI drugs into
clinical trials for NAFLD and NASH.[13]

o Rapirosiran (ALN-HSD): A phase 1 trial demonstrated that this agent was well-tolerated
and resulted in a robust, dose-dependent reduction in liver HSD17B13 mRNA (up to 78%
reduction).[22]

o ARO-HSD: Another RNAI therapeutic that showed significant downregulation of
HSD17B13 mRNA and protein, along with reductions in serum ALT and AST levels in a
Phase 1 trial.[13]

o Other trials are ongoing to assess the efficacy of these agents in improving liver histology
in patients with NASH with fibrosis.[23][24]

Logic of HSD17B13 as a Therapeutic Target
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Logical framework for targeting HSD17B13 for liver disease.

Conclusion and Future Directions

The discovery of the protective role of HSD17B13 loss-of-function variants represents a major
advancement in the genetics of chronic liver disease. It has provided a clear, genetically
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validated therapeutic target. While the precise mechanisms are still being fully elucidated, the
link between the rs72613567:TA variant and protection from liver disease progression is firmly
established across multiple etiologies and large, diverse populations.

Future research should focus on:

o Detailed Mechanistic Studies: Fully clarifying the downstream consequences of HSD17B13's
retinol dehydrogenase activity and its role in lipid droplet dynamics and inflammatory
signaling.

o Long-term Clinical Efficacy: Results from ongoing Phase 2 and 3 clinical trials will be critical
to confirm if therapeutic silencing of HSD17B13 can safely halt or reverse the progression of
NASH and fibrosis.

o Biomarker Development: Identifying non-invasive biomarkers that can predict which patients
are most likely to benefit from HSD17B13-targeted therapies.

In conclusion, HSD17B13 stands as a prime example of how human genetics can illuminate
disease biology and pave the way for novel therapeutic strategies for highly prevalent and
serious conditions like chronic liver disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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